1-羟基-3,6,9,12-四氧十五烷-15-酸叔丁酯

描述

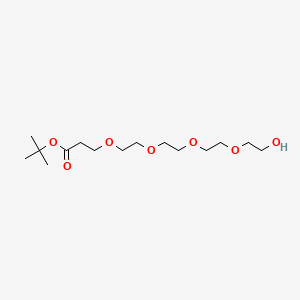

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Molecular Structure Analysis

The molecular formula of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO .

Physical And Chemical Properties Analysis

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .

科学研究应用

C15H30O7 C_{15}H_{30}O_{7} C15H30O7

其分子量为 322.39 . 该化合物是一种异双功能 PEG 化交联剂,一端具有羟基,另一端具有叔丁基保护的羧酸 . 下面,我将概述它在不同科学研究领域的应用。药物开发

在药理学中,该化合物被用作合成小分子和生物分子偶联物的构件。 它在抗体药物偶联物 (ADC) 的开发中起着至关重要的作用,ADC 旨在靶向特定的癌细胞 . 亲水性 PEG 连接体增强了溶解度和稳定性,使其成为创建更有效和毒性更小的治疗剂的关键组成部分。

蛋白质研究

在蛋白质组学领域,1-羟基-3,6,9,12-四氧十五烷-15-酸叔丁酯用于合成蛋白水解靶向嵌合体 (PROTAC)。 这些分子诱导靶向蛋白降解,这是一种很有前景的方法,可以治疗由异常蛋白表达引起的疾病 .

生物技术

生物技术应用包括用作交联剂。 该化合物促进生物偶联过程,这对于将各种生物分子连接在一起或连接到固体载体至关重要,从而使多种生物工程应用成为可能 .

分析化学

在分析化学中,这种交联剂有助于修饰用于色谱法和质谱法的表面。 它有助于固定试剂或分析物,从而提高复杂生物样品的检测和分析 .

材料科学

该化合物作为连接剂的能力也已在材料科学中得到利用。 它用于修饰聚合物和凝胶的表面特性,影响它们与生物系统的相互作用。 这在生物相容性材料的开发中尤为重要 .

环境科学

虽然没有明确记录在环境科学中的直接应用,但该化合物的特性表明其在开发环保材料方面的潜在用途。 它的生物降解性和无毒性可能有利于创造可持续材料 .

药物化学

在药物化学中,1-羟基-3,6,9,12-四氧十五烷-15-酸叔丁酯作为合成各种药物候选物的先驱。 它的多功能性允许创建各种分子结构,这些结构可以被筛选用于治疗活性 .

化学生物学

最后,在化学生物学中,该化合物用于设计和合成工具化合物。 这些是可以调节生物过程的分子,可以深入了解生命和疾病的潜在机制 .

作用机制

Target of Action

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.

Mode of Action

This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .

Pharmacokinetics

As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.

Result of Action

The result of the action of Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.

未来方向

The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRDXEGYAVAMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)